5,5-Dimethylhydantoin
CAS No.: 77-71-4
Cat. No.: VC21341567
Molecular Formula: C5H8N2O2
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 77-71-4 |
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Molecular Formula | C5H8N2O2 |
Molecular Weight | 128.13 g/mol |
IUPAC Name | 5,5-dimethylimidazolidine-2,4-dione |
Standard InChI | InChI=1S/C5H8N2O2/c1-5(2)3(8)6-4(9)7-5/h1-2H3,(H2,6,7,8,9) |
Standard InChI Key | YIROYDNZEPTFOL-UHFFFAOYSA-N |
SMILES | CC1(C(=O)NC(=O)N1)C |
Canonical SMILES | CC1(C(=O)NC(=O)N1)C |
Boiling Point | Sublimes |
Colorform | White, crystalline solid Prisms from dilute alcohol |
Melting Point | 178.0 °C 178 °C |
Chemical Structure and Properties
Basic Identification
5,5-Dimethylhydantoin is formally known as 5,5-Dimethyl-2,4-imidazolidinedione or 5,5-Dimethylimidazolidin-2,4-dione. It is registered with the Chemical Abstracts Service (CAS) number 77-71-4 . The compound is also sometimes referred to as DMH, DM Hydantoin, or Dantoin in industrial contexts .
Physical and Chemical Characteristics
The physical and chemical properties of 5,5-Dimethylhydantoin are summarized in the following table:
Property | Value |
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Molecular Formula | C5H8N2O2 |
Molecular Weight | 128.1292 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in organic solvents (ethanol, ether); limited solubility in water |
IUPAC Standard InChIKey | YIROYDNZEPTFOL-UHFFFAOYSA-N |
Structure | Five-membered ring with two carbonyl groups at positions 2 and 4 |
Melting Point | 178-180°C |
The compound features a hydantoin ring structure with two methyl groups attached to the carbon at position 5. This structure gives it stability while allowing for modifications at the nitrogen positions (1 and 3), which is particularly useful for creating various derivatives .
Synthesis and Preparation Methods
Laboratory Synthesis
The most common method for synthesizing 5,5-Dimethylhydantoin involves the reaction of acetone cyanohydrin with ammonium carbonate. This process requires controlled heating between 68°C and 90°C to facilitate the cyclization reaction. The reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the hydantoin ring structure.
Industrial Production
Industrial production of 5,5-Dimethylhydantoin follows similar principles but is adapted for large-scale manufacturing:
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Ammonium bicarbonate is mixed with water
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Acetone cyanohydrin is added to the mixture
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The solution is heated with continuous stirring
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Ammonia is introduced to complete the reaction
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The product is isolated through crystallization and purification steps
Derivative Synthesis
One important derivative, 1,3-Diiodo-5,5-dimethylhydantoin, can be prepared through a reaction involving 5,5-dimethylhydantoin, iodine monochloride, and sodium hydroxide. This derivative has the molecular formula C5H6I2N2O2 and a molecular weight of 379.92 .
Another significant derivative is 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), which can be synthesized by reacting 5,5-dimethylhydantoin with sodium hypochlorite and iodine in a mixture of water and n-butyl acetate at temperatures below 10°C. This reaction typically yields about 90% of the desired product .
Biochemical Properties and Mechanism of Action
Target of Action
5,5-Dimethylhydantoin primarily targets voltage-gated sodium channels, which explains some of its biological effects. In its halogenated forms, it serves as a source of reactive halogen species that interact with biological molecules.
Mode of Action
The compound and particularly its halogenated derivatives act as sources of reactive species equivalent to hypohalous acids (such as hypobromous acid, HOBr). This mechanism is central to their antimicrobial properties.
Biochemical Pathways
The biochemical pathway involves the conversion of halogenated derivatives of 5,5-Dimethylhydantoin into hypohalous acids in the presence of water according to the reaction:
Br₂X + 2H₂O → 2HOBr + H₂X
Where H₂X represents 5,5-Dimethylhydantoin. The hypohalous acid then partially dissociates in water:
HOBr ⇌ H⁺ + BrO⁻
Research on Antimicrobial Properties
Research indicates that 5,5-Dimethylhydantoin exhibits antimicrobial properties, particularly as an efflux pump inhibitor (EPI) in bacteria. These properties make it valuable for applications in disinfection and preservation.
Catalytic Applications
Role as a Precatalyst
Recent research has revealed that 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) functions as an effective precatalyst for various organic reactions. Notably, it has shown significant efficacy in:
Reaction Mechanism
Studies have shown that DBDMH decomposes to 5,5-Dimethylhydantoin (DMH) during the initial stages of catalytic reactions. Interestingly, the esterification reaction begins only after the complete conversion of DBDMH to DMH, suggesting that the formation of bromine species during decomposition is crucial for the reaction process .
The decomposition of DBDMH to DMH occurs over approximately 60 minutes, with a significant drop in pH from 4.0-4.5 to 0-0.5, indicating the release of acidic bromine species. This pH remains unchanged throughout the remainder of the reaction (24 hours) .
Industrial and Research Applications
Water Treatment
5,5-Dimethylhydantoin, particularly in its halogenated forms, serves as a powerful biocide for controlling microbial growth in water systems. This makes it essential for:
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Municipal water treatment facilities
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Industrial cooling towers
Cosmetics and Personal Care
In the cosmetics and personal care industry, the compound functions as:
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A stabilizer in formulations
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A preservative that extends product shelf life
Pharmaceutical Applications
5,5-Dimethylhydantoin has been evaluated for several pharmaceutical applications:
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As a stabilizer for active pharmaceutical ingredients
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For its potential anticonvulsant properties
Textile Industry
In textile manufacturing, the compound is employed in:
Food Preservation
The compound can be utilized as a food additive to:
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Inhibit microbial growth
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Extend the shelf life of various food products
Spectroscopic Properties
UV/Visible Spectrum
The UV/Visible spectrum of 5,5-Dimethylhydantoin has been documented by several research institutions, including the Institute of Energy Problems of Chemical Physics, RAS. These spectroscopic data are valuable for identification and purity analysis of the compound .
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